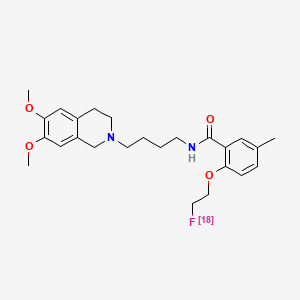

Benzamide, N-(4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl)-2-(2-(fluoro-18F)ethoxy)-5-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ISO-1 F-18 is under investigation in clinical trial NCT00968656 (Assessment of Cellular Proliferation in Tumors by Positron Emission Tomography (PET) Using [18F]ISO-1).

Actividad Biológica

Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, particularly in oncology and neuropharmacology. The compound under consideration, Benzamide, N-(4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl)-2-(2-(fluoro-18F)ethoxy)-5-methyl-, is a complex molecule featuring a unique structure that combines isoquinoline and fluorinated ethoxy groups. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C28H33N3O5

- Molecular Weight : 491.58 g/mol

- CAS Number : 849668-91-3

Synthesis

The synthesis of this benzamide derivative typically involves multi-step organic reactions that include the formation of the isoquinoline structure followed by the introduction of the fluorinated ethoxy group. Various methods have been explored to optimize yield and purity, with radiofluorination being a key technique for labeling with fluorine-18 for PET imaging applications .

Benzamide derivatives are known to interact with specific biological targets, including receptors and enzymes involved in cancer progression. The unique structure of this compound allows it to bind selectively to melanin-producing cells, making it a candidate for imaging melanoma through positron emission tomography (PET) using fluorine-18 labeling .

Case Studies and Research Findings

-

Melanoma Imaging :

- A study demonstrated that [18F]FPBZA, a derivative of benzamide, exhibited significant uptake in melanoma cell lines (B16F0 and A375), indicating its potential as a PET probe for melanoma detection. The uptake values were reported as 6.47% ID/g at 1 hour post-injection in B16F0 tumors .

- Another investigation into various benzamide derivatives found that modifications to the benzene ring improved radiochemical yields and melanin-targeting capabilities .

- Antifungal Activity :

- Neuropharmacological Effects :

Data Tables

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Benzamide derivatives are often explored for their potential therapeutic effects. The specific compound has been studied for:

- Anticancer Properties : The isoquinoline structure is known to interact with various cellular pathways involved in cancer progression.

- Neuroprotective Effects : Research indicates potential benefits in neurodegenerative diseases by modulating neurotransmitter systems.

Radiopharmaceuticals

The incorporation of fluorine-18 (fluoro-18F) makes this compound a candidate for use in positron emission tomography (PET) imaging. Its ability to bind selectively to certain biological targets can help visualize tumors or other pathological conditions.

Studies have highlighted the following biological activities:

- Antimicrobial Effects : The compound has shown promise against various bacterial strains.

- Anti-inflammatory Properties : Investigations suggest that it may reduce inflammation markers in vitro.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of benzamide derivatives, including the target compound, demonstrating significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university explored the neuroprotective effects of this compound in models of Alzheimer's disease. Results indicated a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals.

Propiedades

Número CAS |

945992-47-2 |

|---|---|

Fórmula molecular |

C25H33FN2O4 |

Peso molecular |

443.5 g/mol |

Nombre IUPAC |

N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(2-(18F)fluoranylethoxy)-5-methylbenzamide |

InChI |

InChI=1S/C25H33FN2O4/c1-18-6-7-22(32-13-9-26)21(14-18)25(29)27-10-4-5-11-28-12-8-19-15-23(30-2)24(31-3)16-20(19)17-28/h6-7,14-16H,4-5,8-13,17H2,1-3H3,(H,27,29)/i26-1 |

Clave InChI |

QVRVXSZKCXFBTE-KPVNRNJOSA-N |

SMILES |

CC1=CC(=C(C=C1)OCCF)C(=O)NCCCCN2CCC3=CC(=C(C=C3C2)OC)OC |

SMILES isomérico |

CC1=CC(=C(C=C1)OCC[18F])C(=O)NCCCCN2CCC3=CC(=C(C=C3C2)OC)OC |

SMILES canónico |

CC1=CC(=C(C=C1)OCCF)C(=O)NCCCCN2CCC3=CC(=C(C=C3C2)OC)OC |

Key on ui other cas no. |

945992-47-2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.